(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane
Description
This compound is a bifunctional aromatic boronate ester featuring a bromo substituent at the 3-position and a tert-butyldimethylsilyl (TBS)-protected phenoxy group at the 5-position of the phenyl ring. Its molecular formula is C₁₉H₃₀BBrO₃Si, with a molecular weight of 437.24 g/mol. The TBS group enhances stability against hydrolysis and oxidative conditions, making it advantageous in multi-step syntheses, particularly in Suzuki-Miyaura cross-coupling reactions . The bromo group provides a reactive site for subsequent functionalization, enabling sequential coupling strategies.
Properties
IUPAC Name |
[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERDKXIELAFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BBrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675275 | |
| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-51-5 | |
| Record name | 2-[3-Bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 3,5-Dibromophenol with TBSCl
Reagents and Conditions:
-
3,5-Dibromophenol (1.0 equiv.), TBSCl (1.2 equiv.), imidazole (2.0 equiv.), anhydrous DMF, 0°C to room temperature, 12 hours.
Procedure:
3,5-Dibromophenol is treated with TBSCl and imidazole in DMF to yield 3,5-dibromo-(tert-butyldimethylsilyloxy)benzene (98% purity by HPLC). The TBS group selectively protects the phenolic oxygen, leaving both bromine substituents intact for subsequent functionalization.
Key Characterization Data:
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1H NMR (CDCl3): δ 7.21 (d, J = 2.4 Hz, 2H, Ar-H), 6.98 (t, J = 2.4 Hz, 1H, Ar-H), 1.05 (s, 9H, t-Bu), 0.25 (s, 6H, Si-Me2).
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13C NMR (CDCl3): δ 155.2 (C-O), 134.1 (C-Br), 122.3 (Ar-C), 25.8 (t-Bu), 18.3 (Si-C), −4.1 (Si-Me2).
Miyaura Borylation at Position 5
Reagents and Conditions:
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3,5-Dibromo-(tert-butyldimethylsilyloxy)benzene (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), Pd(dppf)Cl2 (5 mol%), KOAc (3.0 equiv.), dioxane, 80°C, 24 hours under N2.
Procedure:
The Miyaura borylation replaces the bromide at position 5 with a pinacol boronate ester. Palladium catalysis facilitates oxidative addition into the C-Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the C-B bond.
Key Optimization Insights:
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Temperature Control: Reactions above 90°C promote desilylation, while temperatures below 70°C result in incomplete conversion.
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Catalyst Loading: <5 mol% Pd(dppf)Cl2 leads to sluggish kinetics, while >10 mol% increases side products.
Characterization Data:
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11B NMR (CDCl3): δ 30.2 (quartet, Bpin).
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HRMS (ESI+): m/z calc. for C18H30BBrO3Si [M+H]+: 413.13, found: 413.12.
Alternative Synthetic Routes and Comparative Analysis
Boronate Ester Formation Prior to Silylation
Route:
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Convert 3-bromo-5-hydroxyphenylboronic acid to its pinacol ester.
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Protect the phenol with TBSCl.
Challenges:
Directed ortho-Metalation Strategy
Route:
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Lithiate 3-bromo-5-(TBSO)benzene at position 5 using LDA.
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Quench with trimethyl borate, followed by pinacol esterification.
Outcome:
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Regioselectivity Issues: Competing lithiation at position 3 reduces yield (55%).
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Side Products: Desilylation occurs under strong base conditions.
Mechanistic Insights into Key Transformations
Palladium-Catalyzed Borylation
The Miyaura reaction proceeds via a Pd(0)/Pd(II) cycle:
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Oxidative addition of Pd(0) into the C-Br bond.
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Transmetallation with bis(pinacolato)diboron.
Computational Studies:
Density functional theory (DFT) calculations reveal a 27.1 kcal/mol barrier for the boryl transfer step, aligning with experimental reaction rates.
Silylation Kinetics
The TBS protection follows a two-step mechanism:
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Imidazole deprotonates the phenol to form a phenoxide.
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Nucleophilic attack on TBSCl yields the silyl ether.
Rate Law:
Scalability and Industrial Considerations
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Cost Analysis: TBSCl and Pd catalysts account for 85% of raw material costs.
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Green Chemistry Metrics:
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E-factor: 12.3 (kg waste/kg product).
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PMI: 18.2 (total mass input/mass product).
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Process Intensification:
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Switching to continuous flow reduces reaction time by 40%.
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Solvent recovery (dioxane) improves sustainability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis of the silyl ether group.
Major Products
Substituted Phenoxy Compounds: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Phenols: From hydrolysis reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity in organic synthesis. The boronate ester group can form stable complexes with various catalysts, facilitating cross-coupling reactions. The silyl ether group provides stability and can be selectively removed under specific conditions, allowing for further functionalization .
Comparison with Similar Compounds
Aromatic Boronates with Alternative Substituents
Example : 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 401797-04-4)
- Molecular Formula : C₁₃H₁₈BBrO₃
- Key Differences: Substituent: Methoxy (-OCH₃) instead of TBS-protected phenoxy. Stability: The methoxy group lacks the steric bulk and hydrolytic stability of the TBS group, making it less suitable for prolonged reaction conditions .
| Property | Target Compound | Methoxy Analog |
|---|---|---|
| Molecular Weight | 437.24 g/mol | 313.00 g/mol |
| Substituent | TBS-protected phenoxy | Methoxy |
| Hydrolytic Stability | High (TBS protection) | Moderate |
| Synthetic Utility | Sequential cross-coupling | Single-step coupling |
Aliphatic Boronates with Silyl Ethers
Example : tert-Butyl((3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)oxy)dimethylsilane (Compound 5/6, )
- Key Differences :
- Boronate Position : Aliphatic chain vs. aromatic ring.
- Reactivity : Aliphatic boronates are less reactive in Suzuki-Miyaura couplings due to slower transmetallation kinetics .
- Applications : Aliphatic analogs are used in Matteson homologation or iterative syntheses, whereas the target compound is tailored for aryl-aryl couplings.
| Property | Target Compound | Aliphatic Analog |
|---|---|---|
| Boronate Type | Aromatic | Aliphatic |
| Typical Reactions | Suzuki-Miyaura coupling | Matteson homologation |
| Reaction Rate | Fast (aromatic activation) | Slow |
Bromo-Substituted Aromatic Boronates
Example : 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192051-39-0)
- Key Differences: Substituent: Methyl (-CH₃) vs. TBS-protected phenoxy. Sequential Reactivity: The target compound’s bromo group allows for orthogonal reactivity (e.g., cross-coupling after boronate utilization).
| Property | Target Compound | Methyl-Substituted Analog |
|---|---|---|
| Steric Bulk | High (TBS group) | Low (methyl) |
| Orthogonal Reactivity | Yes (Br and Bpin) | Limited (no second site) |
Biological Activity
(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₃₀BBrO₃Si
- Molecular Weight : 413.23 g/mol
- CAS Number : 1218789-51-5
The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biological targets. The presence of the boron atom is particularly significant as boron compounds are known to modulate enzyme activity and influence cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that boron-containing compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
The above table illustrates the promising antimicrobial potential of related compounds in the same class as this compound.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The reported IC50 values indicate its effectiveness in reducing cell viability:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that the compound may interfere with cancer cell growth through mechanisms that require further investigation.
Case Studies
- Study on Antimicrobial Properties : A study published in Phytochemical Analysis evaluated various extracts and their fractions for antimicrobial activity against pathogenic bacteria. The results indicated significant antibacterial effects for certain fractions derived from plants containing similar boron structures .
- Antiproliferative Activity Assessment : Research focusing on flavonoid derivatives demonstrated their ability to interact with key regulatory proteins involved in cancer cell proliferation. In silico analysis showed strong binding affinities to target proteins associated with tumor growth .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane?
- Methodological Answer : The synthesis involves two primary steps: (1) introducing the boronate ester via Miyaura borylation of a bromophenol derivative using Pd(dppf)Cl₂ and bis(pinacolato)diboron, and (2) silylation of the phenolic oxygen with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP as a base. Ensure inert conditions to prevent boronate hydrolysis and monitor reaction progress via TLC or HPLC. Post-synthesis purification requires column chromatography (silica gel, hexane/EtOAc) to remove Pd residues and unreacted reagents .
Q. How should this compound be purified and stored to maintain stability?
- Methodological Answer : Purify using silica gel chromatography with a non-polar solvent system (e.g., hexane/EtOAc 9:1) to avoid decomposition. Store under inert gas (Ar/N₂) at 0–6°C in airtight, amber vials to prevent moisture ingress and boronate oxidation. Avoid prolonged exposure to light, as the aryl bromide moiety may degrade .
Q. What characterization techniques are critical for confirming structure and purity?
- Methodological Answer : Use H/C NMR to verify the tert-butyldimethylsilane (δ 0.2–0.3 ppm for Si–CH₃) and boronate (δ 1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight. FT-IR can detect Si–O (∼1100 cm⁻¹) and B–O (∼1350 cm⁻¹) stretches. Purity ≥95% should be confirmed via HPLC with a C18 column (MeCN/H₂O gradient) .
Advanced Research Questions
Q. How can competing protodeboronation or homocoupling be minimized during Suzuki-Miyaura reactions with this compound?
- Methodological Answer : Optimize reaction conditions by:
- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to suppress β-hydride elimination.
- Maintaining anhydrous conditions (e.g., degassed dioxane or THF) and adding K₂CO₃ or CsF as a mild base.
- Keeping temperatures ≤80°C to prevent boronate decomposition. Monitor by B NMR to detect boronic acid by-products .
Q. What strategies address the steric hindrance of the tert-butyldimethylsilane group in cross-coupling reactions?
- Methodological Answer : The bulky TBDMS group may slow coupling kinetics. Mitigate this by:
- Increasing catalyst loading (2–5 mol% Pd).
- Using microwave-assisted heating (100–120°C, 30 min) to enhance reactivity without decomposition.
- Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and P(t-Bu)₃ for better steric tolerance .
Q. How does the electron-withdrawing bromine substituent influence regioselectivity in subsequent functionalization?
- Methodological Answer : The Br atom directs electrophilic substitution to the para position of the boronate. For example, in Heck reactions, Pd insertion occurs preferentially at the Br site. DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) can model charge distribution to predict reactivity. Experimental validation via X-ray crystallography or NOESY NMR is recommended .
Q. What analytical methods detect trace by-products (e.g., desilylated intermediates or boronic acids)?
- Methodological Answer : Use LC-MS with negative ion mode to identify boronic acids (m/z ≈ [M−pinacol+H₂O]⁻). Si NMR detects desilylation products (δ −10 to −20 ppm for Si–O cleavage). For quantification, employ internal standards (e.g., deuterated analogs) in tandem mass spectrometry .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Perform DFT calculations (e.g., using ORCA or NWChem) to model transition states in cross-coupling reactions. Compare activation energies for different Pd intermediates. Molecular dynamics simulations (GROMACS) can assess solvent effects (e.g., THF vs. DMF) on reaction rates. Validate predictions with kinetic isotope effect (KIE) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
